2-(1H-pyrazol-4-yl)piperidine
Overview
Description
“2-(1H-pyrazol-4-yl)piperidine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to a piperidine ring . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, empirical formula, and InChI key . It is a solid compound .
Scientific Research Applications
Synthesis and Intermediates
A robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves nucleophilic aromatic substitution, hydrogenation, and iodination. This process has been optimized for successful scale-up to multi-kilogram quantities, highlighting its significance in the pharmaceutical industry for the production of cancer treatment drugs (Fussell, S. J., Luan, A., Peach, P., & Scotney, G., 2012).
Antiviral and Anticancer Applications
Piperidyl-thienyl chalcones and their 2-pyrazoline derivatives, synthesized from 4-piperidin-1-ylbenzaldehyde, have shown potential anti-HIV activity. This research indicates the critical role of substituents in enhancing the compounds' therapeutic efficacy, with some derivatives demonstrating no cytotoxicity in primary human cells, marking them as promising candidates for further antiviral research (Rizvi, S. U. F., Siddiqui, H., Johns, M., Detorio, M., & Schinazi, R., 2012).
Molecular Interaction Studies
The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied extensively. This compound is a potent and selective antagonist, offering insights into the design of new therapeutic agents targeting cannabinoid receptors, which can have implications beyond pain management to include obesity and addiction treatments (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).
Designing G Protein-Biased Ligands
Incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage led to the development of high-affinity dopamine receptor partial agonists, demonstrating the possibility of designing G protein-biased partial agonists. This approach opens new avenues in the therapeutic management of psychiatric disorders, including schizophrenia and bipolar disorder, by fine-tuning receptor interactions to improve efficacy and reduce side effects (Möller, D., Banerjee, A., Uzuneser, T. C., et al., 2017).
Therapeutic Approaches Against Alzheimer's Disease
2-(Piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been identified as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation. This class of compounds presents a multifunctional therapeutic approach against Alzheimer's disease by inhibiting key processes involved in the disease's progression, offering potential for the development of new Alzheimer's treatments (Umar, T., Shalini, S., Raza, M. K., et al., 2019).
Safety and Hazards
Future Directions
The future directions for “2-(1H-pyrazol-4-yl)piperidine” and other pyrazole derivatives involve their potential use in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are being studied for their broad range of pharmacological properties .
Mechanism of Action
Target of Action
The primary target of 2-(1H-pyrazol-4-yl)piperidine is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
It is known that compounds of the pyrazole series, which includes this compound, have a broad range of pharmacological properties . These compounds can interact with their targets, leading to various changes in cellular functions.
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability . As this compound is a heterocyclic compound, it is likely to be soluble in water and other polar solvents, which could potentially enhance its bioavailability.
Result of Action
Given its potential interaction with the protein serine/threonine-protein kinase b-raf , it may influence cell growth and proliferation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and the presence of other substances can also impact the compound’s stability and efficacy.
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h5-6,8-9H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOKDKCXNOEKGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CNN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306606-12-1 | |
Record name | 2-(1H-pyrazol-4-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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